C6H9NO.C19H20O5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

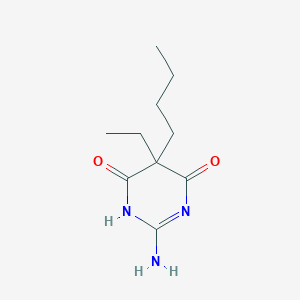

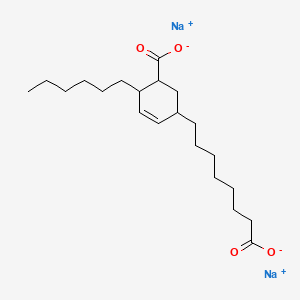

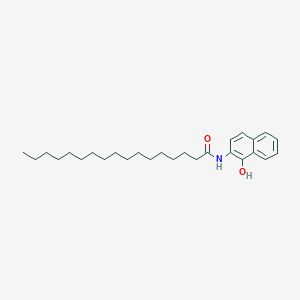

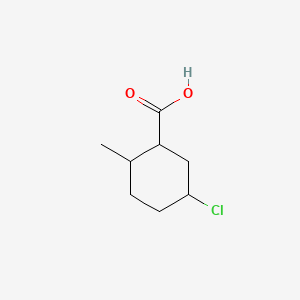

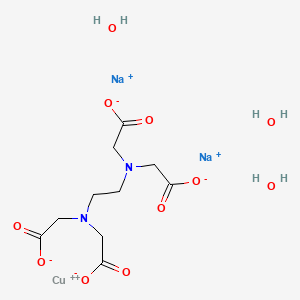

The compound with the molecular formula C6H9NO.C19H20O5 is a combination of two distinct chemical entities. The first part, C6H9NO , represents N-Vinylpyrrolidone , a versatile monomer used in various polymerization processes . The second part, C19H20O5 , represents Columbianadin , a natural coumarin derivative found in certain plants

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Vinylpyrrolidone: is typically synthesized through the reaction of 2-pyrrolidone with acetylene in the presence of a catalyst such as potassium hydroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Columbianadin: is extracted from plants like Angelica and Cnidium . The extraction process involves the use of solvents such as methanol , ethyl acetate , and chloroform . The crude extract is then purified using techniques like column chromatography and recrystallization .

Industrial Production Methods

Industrial production of N-Vinylpyrrolidone involves large-scale polymerization processes where the monomer is polymerized to form polyvinylpyrrolidone (PVP), a widely used polymer in pharmaceuticals, cosmetics, and other industries .

Columbianadin: is produced on an industrial scale through the cultivation of Angelica and Cnidium plants, followed by extraction and purification processes. The purified compound is then used in various applications, including pharmaceuticals and traditional medicine .

Analyse Des Réactions Chimiques

Types of Reactions

N-Vinylpyrrolidone: undergoes various polymerization reactions, including free-radical polymerization , anionic polymerization , and cationic polymerization . These reactions are typically carried out in the presence of initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide .

Columbianadin: undergoes several chemical reactions, including oxidation , reduction , and substitution . For example, it can be oxidized to form columbianetin , another coumarin derivative with distinct properties .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents like and are used.

Substitution: Various nucleophiles, such as amines and thiols , can be used for substitution reactions.

Major Products

Polyvinylpyrrolidone: from .

Columbianetin: from Columbianadin through oxidation.

Applications De Recherche Scientifique

N-Vinylpyrrolidone: and its polymer, polyvinylpyrrolidone , have numerous applications in scientific research:

Chemistry: Used as a stabilizer in the synthesis of nanoparticles and as a component in various polymer blends.

Biology: Employed in cell culture media and as a cryoprotectant.

Medicine: Used in drug delivery systems and as a binder in pharmaceutical tablets.

Industry: Utilized in adhesives, coatings, and personal care products.

Columbianadin: has shown potential in various research areas:

Mécanisme D'action

N-Vinylpyrrolidone: acts primarily as a monomer in polymerization reactions, forming polyvinylpyrrolidone through the formation of covalent bonds between monomer units .

Columbianadin: exerts its effects through various molecular pathways:

Apoptosis Induction: Modulates caspase-9, caspase-3, Bax, Bcl-2, Bim, and Bid to induce apoptosis in cancer cells.

Necroptosis Induction: Involves RIP-3 and caspase-8 pathways.

Reactive Oxygen Species (ROS) Accumulation: Causes an imbalance in intracellular antioxidant enzymes such as SOD-1, SOD-2, catalase, and GPx-1.

Comparaison Avec Des Composés Similaires

N-Vinylpyrrolidone: can be compared with other vinyl monomers like vinyl acetate and vinyl chloride . Unlike these monomers, N-Vinylpyrrolidone forms a polymer with unique solubility and biocompatibility properties, making it suitable for pharmaceutical and biomedical applications .

Columbianadin: can be compared with other coumarin derivatives like umbelliferone and scopoletin Columbianadin is unique due to its specific molecular structure, which imparts distinct biological activities, including anti-inflammatory and anticancer effects .

Similar Compounds

- Vinyl Acetate

- Vinyl Chloride

- Umbelliferone

- Scopoletin

Propriétés

Numéro CAS |

55247-73-9 |

|---|---|

Formule moléculaire |

C25H29NO6 |

Poids moléculaire |

439.5 g/mol |

Nom IUPAC |

1-ethenylpyrrolidin-2-one;2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C19H20O5.C6H9NO/c1-11(2)6-19(21)22-10-12(3)15-8-14-7-13-4-5-18(20)24-16(13)9-17(14)23-15;1-2-7-5-3-4-6(7)8/h4-7,9,12,15H,8,10H2,1-3H3;2H,1,3-5H2 |

Clé InChI |

FYGLTXDKUMDSCU-UHFFFAOYSA-N |

SMILES canonique |

CC(COC(=O)C=C(C)C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3.C=CN1CCCC1=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate](/img/structure/B13767882.png)

![Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl phosphite](/img/structure/B13767889.png)

![N-[(Benzyloxy)carbonyl]alanylserinamide](/img/structure/B13767907.png)

![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)

![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)